molecular formula C11H12N4O B2744210 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one CAS No. 2310100-46-8

1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2744210
CAS No.: 2310100-46-8
M. Wt: 216.244
InChI Key: KYZGQXFJYWKBBP-UHFFFAOYSA-N
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Description

1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a methyl group and a 5-methylpyridin-2-ylamino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazinone core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-methyl-3-[(5-methylpyridin-2-yl)amino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-3-4-9(13-7-8)14-10-11(16)15(2)6-5-12-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGQXFJYWKBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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